Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate: is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
The compound, Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate, is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Specifically, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
Triazole compounds, including the given compound, are capable of binding in the biological system with a variety of enzymes and receptors . The interaction of the compound with its targets, such as c-Met/VEGFR-2 kinases, results in changes in the biological system . .
Biochemical Pathways
The compound’s interaction with its targets affects certain biochemical pathways. For instance, the inhibition of c-Met/VEGFR-2 kinases can impact various cellular processes, including cell growth and angiogenesis . .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown antiproliferative activities against certain cancer cell lines . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core [1,2,4]triazolo[4,3-a]pyridine moiety. This is often achieved through cyclization reactions involving hydrazine derivatives and appropriate pyridine precursors
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical or industrial standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological or chemical properties.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the industrial sector, this compound could be used in the manufacture of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thiophene derivatives: Similar compounds include various thiophene-based molecules used in pharmaceuticals and materials science.
Triazolopyridine derivatives: Other triazolopyridine compounds with different substituents may exhibit similar biological activities.
Uniqueness: What sets this compound apart is its specific combination of functional groups and structural features, which may confer unique properties and applications compared to its analogs.
Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate in scientific research and industry
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Properties
IUPAC Name |
diethyl 3-methyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-28-18(26)15-12(3)16(19(27)29-5-2)31-17(15)21-14(25)9-11-30-20-23-22-13-8-6-7-10-24(13)20/h6-8,10H,4-5,9,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVDXNAPVDQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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